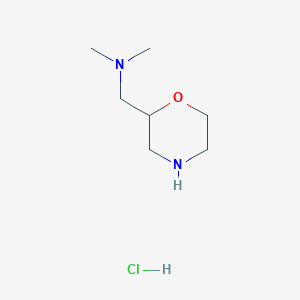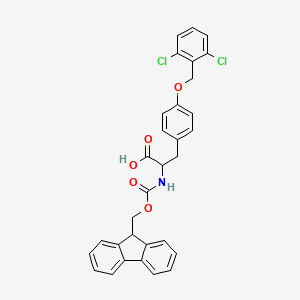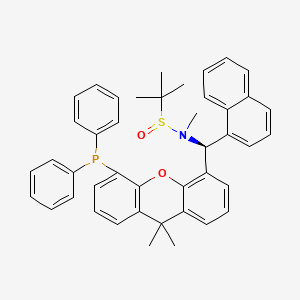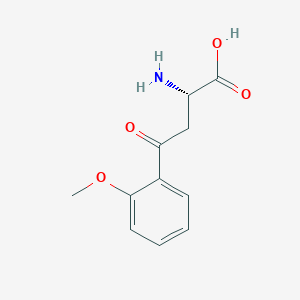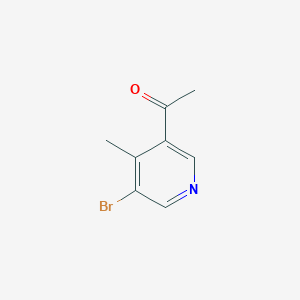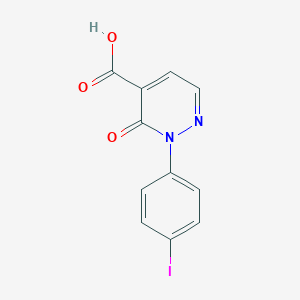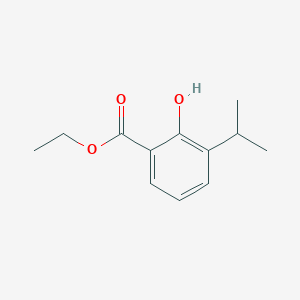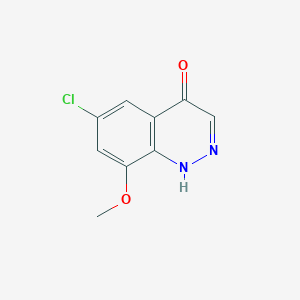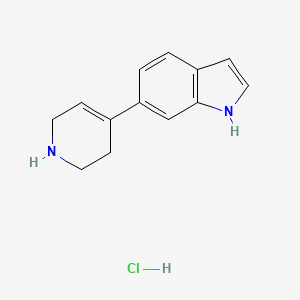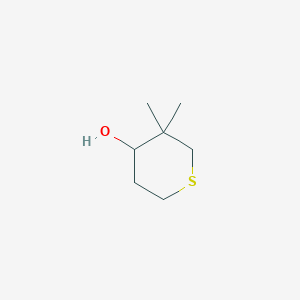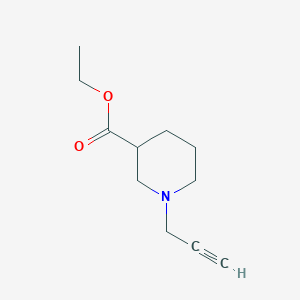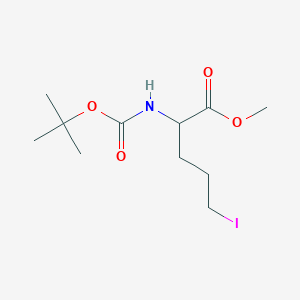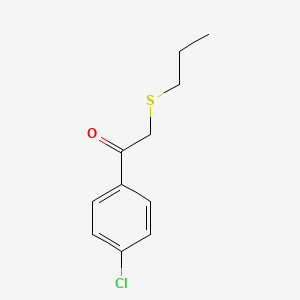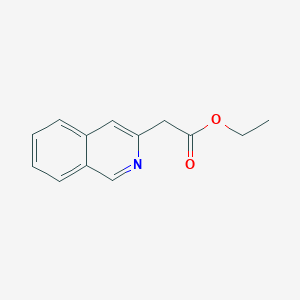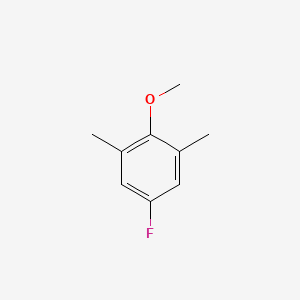
5-Fluoro-2-methoxy-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acylated product is then reduced using zinc amalgam and hydrochloric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
5-Fluoro-2-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
科学研究应用
5-Fluoro-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Fluoro-2-methoxy-1,3-dimethylbenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring’s electrons attack an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .
相似化合物的比较
Similar Compounds
- 1-Fluoro-3,5-dimethylbenzene
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
- 5-Fluoro-2-(methoxymethoxy)-1,3-dimethylbenzene
Uniqueness
5-Fluoro-2-methoxy-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group influences its electron density and steric effects, making it valuable for various applications .
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
5-fluoro-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H11FO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 |
InChI 键 |
HHJLKNWQZZQNBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


